N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2.ClH/c1-14(2)27-12-11-17-20(13-27)33-24(21(17)23-25-18-5-3-4-6-19(18)32-23)26-22(29)15-7-9-16(10-8-15)28(30)31;/h3-10,14H,11-13H2,1-2H3,(H,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKRNWULJYREET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity. They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity.
Mode of Action
Benzothiazole derivatives have been known to inhibit the cyclooxygenase (cox) enzymes. COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
The compound, being a benzothiazole derivative, is likely to affect the biochemical pathways involving the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Result of Action
Benzothiazole derivatives have been known to exhibit anti-inflammatory activity. They have shown inhibition potency against M. tuberculosis. Compounds with similar structures have demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation.
Comparison with Similar Compounds
Structural Modifications and Activity
Compound 3 (N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide)
- Structure : Differs by the acetamide group at the 2-position instead of 4-nitrobenzamide.
- Activity : Exhibits single-digit µM inhibitory activity against purified APE1 enzyme and comparable potency in HeLa cell lysate assays. Enhances cytotoxicity of methyl methanesulfonate (MMS) and temozolomide in cellular models .
- Pharmacokinetics : Demonstrates favorable plasma and brain exposure in mice following intraperitoneal administration, suggesting adequate blood-brain barrier penetration .
Target Compound (4-Nitrobenzamide Derivative)
- Structure : The 4-nitrobenzamide group introduces a strong electron-withdrawing nitro substituent, which may enhance binding affinity to APE1’s active site through polar interactions.
Structure-Activity Relationship (SAR) Insights
- Amide Substituents: Replacement of the acetamide (Compound 3) with bulkier aromatic amides (e.g., 4-nitrobenzamide) may alter steric and electronic interactions with APE1. Nitro groups are known to enhance binding in enzyme active sites but may also increase metabolic instability.
- Salt Forms: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to the neutral acetamide (Compound 3), facilitating intravenous or oral administration in preclinical models.
Pharmacokinetic and Toxicity Considerations
- Target Compound: The nitro group could pose toxicity risks (e.g., oxidative stress or mutagenicity), necessitating further toxicological profiling.
Table 1: Comparative Overview of Key Parameters
Conclusion The target compound represents a strategic optimization of earlier APE1 inhibitors like Compound 3, leveraging substituent modifications to balance potency, solubility, and bioavailability. While the 4-nitrobenzamide group may enhance target engagement, its impact on toxicity and metabolic stability requires rigorous evaluation. Comparative studies with structurally related compounds underscore the importance of SAR-driven design in developing clinically viable APE1 inhibitors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
